(E/Z)-BIX02189

Catalog No.
S548880
CAS No.
1265916-41-3
M.F
C27H28N4O2
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E/Z)-BIX02189

CAS Number

1265916-41-3

Product Name

(E/Z)-BIX02189

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide

Molecular Formula

C27H28N4O2

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3

InChI Key

ZGXOBLVQIVXKEB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BIX02189; BIX 02189; BIX-02189.

Canonical SMILES

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O

The exact mass of the compound (Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide is 440.22123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(E/Z)-BIX02189 is a potent, cell-permeable small molecule inhibitor targeting MEK5 (MAP2K5), a key kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. It functions by selectively inhibiting the catalytic activity of MEK5, which in turn prevents the phosphorylation and activation of its unique downstream substrate, ERK5 (MAPK7). This specific mechanism of action allows for targeted investigation of the MEK5/ERK5 pathway, which is implicated in cellular processes such as proliferation, differentiation, and survival, distinct from the more extensively studied MEK1/2-ERK1/2 pathway.

Selecting a generic MEK1/2 inhibitor (e.g., U0126, PD98059) as a substitute is unsuitable for studying the MEK5/ERK5 axis, as these compounds show no significant inhibitory activity against MEK5. Furthermore, while structurally related to BIX02188, BIX02189 demonstrates a quantifiable potency advantage, exhibiting an approximately 2.8-fold lower IC50 value against MEK5. This potency difference is critical for achieving effective pathway inhibition at lower concentrations, which can minimize potential off-target effects and reduce the total amount of compound required for cellular and in vivo studies. Therefore, substitution with either a less potent analog or a non-specific MAPK inhibitor can lead to failed experiments or misinterpreted data.

Superior Potency: 2.8-Fold Higher Potency Against MEK5 Than its Analog BIX02188

In a direct head-to-head biochemical kinase assay, BIX02189 demonstrated significantly higher potency against MEK5 compared to its close structural analog, BIX02188. BIX02189 inhibited MEK5 with an IC50 of 1.5 nM, whereas BIX02188 exhibited an IC50 of 4.3 nM.

Evidence DimensionInhibition of MEK5 Catalytic Activity (IC50)
Target Compound Data1.5 nM
Comparator Or BaselineBIX02188: 4.3 nM
Quantified Difference2.8-fold more potent
ConditionsCell-free biochemical kinase assay with purified MEK5 enzyme.

This higher potency allows for the use of lower compound concentrations in experiments, reducing the risk of off-target effects and improving the cost-effectiveness of research.

High Kinome Selectivity: Differentiates MEK5 from MEK1/2 Pathways

BIX02189 is highly selective for MEK5 over other closely related kinases. In cell-free assays, it did not inhibit MEK1, MEK2, ERK2, or JNK2. This selectivity is crucial for specifically interrogating the MEK5/ERK5 pathway without the confounding effects of inhibiting the parallel and more ubiquitously activated MEK1/2-ERK1/2 cascade.

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataMEK5: 1.5 nM
Comparator Or BaselineMEK1, MEK2, ERK2, JNK2: >3.7 µM
Quantified DifferenceOver 2,400-fold selectivity for MEK5 over MEK1/2, ERK2, and JNK2.
ConditionsCell-free biochemical kinase assays.

This high degree of selectivity ensures that observed biological effects can be confidently attributed to the inhibition of the MEK5/ERK5 pathway, a critical requirement for valid mechanistic studies.

Proven Cellular Efficacy: Potent Inhibition of Downstream ERK5 Phosphorylation

In a cellular context, BIX02189 effectively blocks the MEK5/ERK5 pathway by inhibiting the phosphorylation of ERK5. In sorbitol-stimulated HeLa cells, BIX02189 inhibited ERK5 phosphorylation in a dose-dependent manner with a cellular IC50 of 59 nM. Importantly, under the same conditions, it did not affect the phosphorylation of ERK1/2, confirming its specific mechanism of action within the cell.

Evidence DimensionInhibition of ERK5 Phosphorylation in Cells (IC50)
Target Compound Data59 nM
Comparator Or BaselineNo inhibition of ERK1/2 phosphorylation observed.
Quantified DifferenceSpecifically targets the ERK5 pathway over the ERK1/2 pathway in a cellular environment.
ConditionsSorbitol-stimulated HeLa cells.

This provides direct evidence of cell permeability and on-target activity, making it a reliable tool for investigating the physiological roles of the MEK5/ERK5 signaling cascade in various cell models.

Additional Activity Profile: Characterized as a TGF-β Type I Receptor (TβRI) Inhibitor

Beyond its primary MEK5 target, BIX02189 has been identified as a direct inhibitor of the TGF-β receptor type I (TβRI, also known as ALK5). Research has shown that BIX02189 can bind to the ATP-binding site of TβRI and suppress its kinase activity. This activity was shown to block TGF-β1-induced epithelial-to-mesenchymal transition (EMT) and cell motility in A549 lung cancer cells, an effect not replicated by MEK5/ERK5-specific siRNAs.

Evidence DimensionInhibition of TβRI Kinase Activity
Target Compound DataDirectly inhibits TβRI kinase activity.
Comparator Or BaselineXMD8-92 (an ERK5 inhibitor) and MEK5/ERK5 siRNAs did not reproduce the anti-EMT effects.
Quantified DifferenceQualitatively distinct mechanism from pure MEK5/ERK5 inhibition.
ConditionsA549 human lung cancer cells stimulated with TGF-β1; in vitro kinase assays.

This dual-activity profile offers unique research opportunities for studying the crosstalk between MAPK/ERK5 and TGF-β signaling pathways or for applications where simultaneous inhibition is desirable.

Selective Interrogation of the MEK5/ERK5 Signaling Axis

Due to its high selectivity over MEK1/2, BIX02189 is the appropriate choice for studies aiming to isolate the specific contributions of the MEK5/ERK5 pathway to cellular phenomena like cell proliferation, apoptosis, and differentiation, without confounding signals from the ERK1/2 pathway.

High-Potency Cellular Assays and Dose-Response Studies

The nanomolar potency of BIX02189 against MEK5 makes it ideal for dose-response studies and cellular assays where achieving maximal inhibition with minimal compound concentration is necessary to ensure target specificity and reduce the likelihood of artifacts.

Studies on TGF-β-Mediated Processes and Pathway Crosstalk

Given its documented inhibitory effect on TβRI, BIX02189 is a valuable tool for investigating biological processes co-regulated by the MEK5/ERK5 and TGF-β pathways, such as EMT, fibrosis, and cancer metastasis.

Validation of Phenotypes Observed with MEK5/ERK5 Genetic Knockdown

BIX02189 serves as a critical pharmacological tool to complement and validate findings from genetic approaches like siRNA or CRISPR-mediated knockout of MEK5 or ERK5, confirming that observed phenotypes are due to the inhibition of the kinase pathway's activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

440.22122615 Da

Monoisotopic Mass

440.22122615 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide

Dates

Last modified: 08-15-2023
1: Amano S, Chang YT, Fukui Y. ERK5 Activation Is Essential for Osteoclast Differentiation. PLoS One. 2015 Apr 17;10(4):e0125054. doi: 10.1371/journal.pone.0125054. eCollection 2015. PubMed PMID: 25885811; PubMed Central PMCID: PMC4401765.
2: Geng X, Liu S, Chen Y. [Involvement of ERK5 and JNK in the BMP9-induced differentiation of C3H10T1/2 cells into cardiomyocyte-like cells]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2014 Aug;30(8):829-32, 840. Chinese. PubMed PMID: 25108436.
3: Lopez-Royuela N, Rathore MG, Allende-Vega N, Annicotte JS, Fajas L, Ramachandran B, Gulick T, Villalba M. Extracellular-signal-regulated kinase 5 modulates the antioxidant response by transcriptionally controlling Sirtuin 1 expression in leukemic cells. Int J Biochem Cell Biol. 2014 Aug;53:253-61. doi: 10.1016/j.biocel.2014.05.026. Epub 2014 May 28. PubMed PMID: 24880091.
4: Wang X, Pesakhov S, Weng A, Kafka M, Gocek E, Nguyen M, Harrison JS, Danilenko M, Studzinski GP. ERK 5/MAPK pathway has a major role in 1α,25-(OH)2 vitamin D3-induced terminal differentiation of myeloid leukemia cells. J Steroid Biochem Mol Biol. 2014 Oct;144 Pt A:223-7. doi: 10.1016/j.jsbmb.2013.10.002. Epub 2013 Oct 26. Review. PubMed PMID: 24514755; PubMed Central PMCID: PMC4000286.
5: Wang X, Pesakhov S, Harrison JS, Danilenko M, Studzinski GP. ERK5 pathway regulates transcription factors important for monocytic differentiation of human myeloid leukemia cells. J Cell Physiol. 2014 Jul;229(7):856-67. doi: 10.1002/jcp.24513. PubMed PMID: 24264602; PubMed Central PMCID: PMC4363988.
6: Evans C, Cook SJ, Coleman MP, Gilley J. MEK inhibitor U0126 reverses protection of axons from Wallerian degeneration independently of MEK-ERK signaling. PLoS One. 2013 Oct 4;8(10):e76505. doi: 10.1371/journal.pone.0076505. eCollection 2013. PubMed PMID: 24124570; PubMed Central PMCID: PMC3790678.
7: Zhao LG, Chen SL, Teng YJ, An LP, Wang J, Ma JL, Xia YY. The MEK5/ERK5 pathway mediates fluid shear stress promoted osteoblast differentiation. Connect Tissue Res. 2014 Apr;55(2):96-102. doi: 10.3109/03008207.2013.853755. Epub 2014 Jan 10. PubMed PMID: 24111522.
8: Kim S, Lim JH, Woo CH. ERK5 inhibition ameliorates pulmonary fibrosis via regulating Smad3 acetylation. Am J Pathol. 2013 Dec;183(6):1758-68. doi: 10.1016/j.ajpath.2013.08.014. Epub 2013 Oct 1. PubMed PMID: 24095924.
9: Obara Y. [Roles of ERK5 in neuronal cells]. Nihon Yakurigaku Zasshi. 2013 May;141(5):251-5. Review. Japanese. PubMed PMID: 23665555.
10: Kim M, Kim S, Lim JH, Lee C, Choi HC, Woo CH. Laminar flow activation of ERK5 protein in vascular endothelium leads to atheroprotective effect via NF-E2-related factor 2 (Nrf2) activation. J Biol Chem. 2012 Nov 23;287(48):40722-31. doi: 10.1074/jbc.M112.381509. Epub 2012 Oct 5. PubMed PMID: 23043106; PubMed Central PMCID: PMC3504785.

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